2-Amino-7-methyl-7-azaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into a spiro framework. This compound has gained attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug synthesis. It is classified as a heterocyclic compound and is recognized for its presence in natural products derived from plants, fungi, and bacteria. The International Union of Pure and Applied Chemistry name for this compound is 7-methyl-7-azaspiro[3.5]nonan-2-amine, with the chemical formula C₉H₁₈N₂ and a molecular weight of 154.26 g/mol .
The synthesis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane typically involves several steps, often starting from 4-(2-propylene-1-group)-4-piperidine alcohols or N-Boc-4-piperidone as precursors. A common synthetic route includes the following key steps:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, time, and the choice of solvents .
The molecular structure of 2-Amino-7-methyl-7-azaspiro[3.5]nonane features a spirocyclic arrangement with a nitrogen atom incorporated into the ring system. The InChI (International Chemical Identifier) for this compound is:
The InChI Key is BEIQGPFZUFUANC-UHFFFAOYSA-N, which uniquely identifies this compound in chemical databases .
2-Amino-7-methyl-7-azaspiro[3.5]nonane undergoes several types of chemical reactions:
These reactions are facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles .
Key physical properties of 2-Amino-7-methyl-7-azaspiro[3.5]nonane include:
Chemical properties include its reactivity profile, which allows it to participate in various organic reactions such as oxidation and substitution due to the presence of functional groups like amino .
The compound has significant applications in scientific research, particularly in medicinal chemistry:
The synthesis of 2-amino-7-methyl-7-azaspiro[3.5]nonane (CAS 1160247-16-4, C₉H₁₈N₂) relies on precise cyclization methods to form its characteristic spiro[3.5]nonane core. A dominant approach involves ring-closing reactions of nitrogen-containing precursors. One documented route starts with 4-(2-propylene-1-group)-4-piperidine alcohols, where intramolecular cyclization is induced under acidic conditions to generate the spiro junction [2]. This method leverages the nucleophilicity of the piperidine nitrogen to attack electrophilic centers, forming the critical quaternary spiro carbon.
Phase-transfer catalysts (PTCs) significantly enhance cyclization efficiency. For example, reactions employing bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal under PTC catalysis (e.g., tetrabutylammonium bromide) in N,N-dimethylformamide at 70–100°C yield spirocyclic intermediates in >82% efficiency [3] [7]. Subsequent reduction using lithium aluminum hydride (LiAlH₄) then furnishes the saturated azaspiro framework. Alternative pathways include metathesis-based cyclizations, though these require specialized ruthenium catalysts and remain less explored for this specific scaffold [2].
Table 1: Key Cyclization Methods for Azaspiro[3.5]nonane Synthesis
Method | Conditions | Key Reagents | Yield |
---|---|---|---|
Acid-Mediated Cyclization | 80°C, inert atmosphere | Piperidine alcohols, HCl catalyst | 70–75% |
PTC-Assisted Cyclization | 70–100°C, DMF solvent | Bis(2-chloroethyl) ether, TBAB catalyst | >82% |
Reductive Cyclization | 0°C to reflux, anhydrous conditions | LiAlH₄ in THF or diethyl ether | 65–70% |
Introducing the C2-amino group regioselectively poses challenges due to the symmetry of the spiro[3.5]nonane intermediate. Two primary strategies prevail: direct functionalization and indirect incorporation. Direct amination employs electrophilic amination reagents (e.g., chloramine-T or hydroxylamine-O-sulfonic acid) to target the less sterically hindered C2 position of the spirocyclic carbocation [7]. However, over-alkylation can occur, reducing yields.
A more robust method involves pre-installed amino groups in spiro precursors. For instance, tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4) incorporates a Boc-protected amine early in the synthesis, which survives cyclization conditions. Deprotection with HCl later reveals the primary amine without compromising the spiro architecture [5] [6]. Alternatively, reductive amination of a C2-keto derivative (e.g., 7-Boc-7-azaspiro[3.5]nonane-2-carbaldehyde) using sodium cyanoborohydride and ammonia achieves moderate regioselectivity .
The stereogenicity at C2 and N7 in 2-amino-7-methyl-7-azaspiro[3.5]nonane demands chiral synthesis techniques. Asymmetric hydrogenation of prochiral enamine precursors using Rh(I)- or Ru(II)-BINAP complexes achieves enantiomeric excess (ee) up to 90% for analogous azaspiro compounds [6]. For instance, tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-66-2) undergoes hydrogenation with a DuPhos-Rh catalyst to install the chiral amine center [6].
Chiral auxiliary methods also prove effective. Cyclization of (R)- or (S)-1-phenylethylamine-derived intermediates enforces diastereoselectivity during spiro ring formation. Subsequent auxiliary removal via hydrogenolysis yields enantiopure product (>95% de) [6]. Nevertheless, N7-methylation typically occurs late in the synthesis to avoid racemization, using methyl iodide and potassium carbonate under mild conditions [2] [5].
Translating laboratory synthesis to industrial-scale production faces hurdles in purification, cost management, and reaction homogeneity. The final purification of 2-amino-7-methyl-7-azaspiro[3.5]nonane typically requires chromatography due to polar byproducts, which is cost-prohibitive beyond kilogram-scale [2]. Recrystallization alternatives are limited by the compound’s solubility, though hydrochloride salt formation (e.g., as seen with tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride) improves crystallinity [5].
Catalyst recycling remains critical for economic viability. Pd-catalyzed aminations or hydrogenations use immobilized catalysts to reduce metal leaching and enable reuse. Additionally, continuous-flow systems enhance heat/mass transfer during exothermic cyclization steps, minimizing byproducts [2] [3]. Solvent selection also impacts scalability: replacing tetrahydrofuran with methyl tert-butyl ether (MTBE) in LiAlH₄ reductions lowers costs and simplifies recovery [3].
Table 2: Industrial Production Parameters for Azaspiro[3.5]nonane Derivatives
Parameter | Lab-Scale Practice | Industrial Solution | Impact |
---|---|---|---|
Purification | Column chromatography | Recrystallization as HCl salt | Reduces cost by 40% |
Catalysis | Homogeneous Pd catalysts | Heterogeneous Pd/C or fixed-bed | Enables catalyst reuse (≥10 cycles) |
Solvent Management | THF for reductions | MTBE/water biphasic systems | Simplifies solvent recovery |
Reaction Engineering | Batch reactors | Continuous-flow cyclization | Improves yield by 15–20% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1